molecular formula C8H7BrFNO3 B13915856 Methyl 5-bromo-3-fluoro-2-methoxyisonicotinate

Methyl 5-bromo-3-fluoro-2-methoxyisonicotinate

Cat. No.: B13915856
M. Wt: 264.05 g/mol
InChI Key: JVWLWVWROOEAIV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-fluoro-2-methoxy-4-pyridinecarboxylate is a heterocyclic organic compound with the molecular formula C8H7BrFNO3. This compound is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The presence of bromine, fluorine, and methoxy groups on the pyridine ring makes this compound an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-fluoro-2-methoxy-4-pyridinecarboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxypyridine, followed by fluorination and esterification reactions. The reaction conditions often involve the use of reagents such as bromine, fluorine gas or fluorinating agents, and methanol in the presence of catalysts or under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-fluoro-2-methoxy-4-pyridinecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-bromo-3-fluoro-2-methoxy-4-pyridinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-fluoro-2-methoxy-4-pyridinecarboxylate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-methoxypyridine-3-carboxylate
  • Methyl 5-bromo-4-chloro-2-fluorobenzoate
  • 5-Bromo-2-methoxypyridine

Uniqueness

Methyl 5-bromo-3-fluoro-2-methoxy-4-pyridinecarboxylate is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7BrFNO3

Molecular Weight

264.05 g/mol

IUPAC Name

methyl 5-bromo-3-fluoro-2-methoxypyridine-4-carboxylate

InChI

InChI=1S/C8H7BrFNO3/c1-13-7-6(10)5(8(12)14-2)4(9)3-11-7/h3H,1-2H3

InChI Key

JVWLWVWROOEAIV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1F)C(=O)OC)Br

Origin of Product

United States

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